molecular formula C24H18O4 B6012197 7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one

7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No. B6012197
M. Wt: 370.4 g/mol
InChI Key: ABJFYWNCMZXUCM-UHFFFAOYSA-N
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Description

7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly referred to as BBOC and has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BBOC has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of BBOC is not fully understood. However, it has been suggested that BBOC may exert its biological effects through the inhibition of various enzymes and proteins. BBOC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. BBOC has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BBOC has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory disorders. BBOC has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. BBOC has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

BBOC has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BBOC has been found to have a low toxicity profile, which is advantageous for in vitro and in vivo studies. However, there are some limitations to using BBOC in lab experiments. BBOC has limited solubility in water, which may make it difficult to use in certain experiments. BBOC has also been found to be unstable in acidic conditions, which may limit its use in certain assays.

Future Directions

There are several future directions for research on BBOC. One area of research is the development of BBOC as a potential anti-cancer agent. Further studies are needed to elucidate the mechanism of action of BBOC in cancer cells and to identify potential targets for drug development. Another area of research is the development of BBOC as a potential anti-inflammatory agent. Further studies are needed to determine the efficacy of BBOC in animal models of inflammatory disorders. Additionally, further studies are needed to optimize the synthesis of BBOC and to develop more efficient methods for its purification.

Synthesis Methods

The synthesis of BBOC involves the reaction of 4-methylumbelliferone with 4-benzoylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure BBOC.

Scientific Research Applications

BBOC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. BBOC has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus. BBOC has been found to have potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

7-[(4-benzoylphenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-16-13-23(25)28-22-14-20(11-12-21(16)22)27-15-17-7-9-19(10-8-17)24(26)18-5-3-2-4-6-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJFYWNCMZXUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-{[4-(phenylcarbonyl)benzyl]oxy}-2H-chromen-2-one

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